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Compound of Interest

Compound Name: 2,2-Dimethylcyclohexanone

Cat. No.: B7770085 Get Quote

An In-depth Exploration of its Synthesis, Properties, and Historical Context for the Research

Scientist.

Introduction
2,2-Dimethylcyclohexanone is a sterically hindered cyclic ketone that serves as a valuable

building block and intermediate in organic synthesis.[1][2] Its gem-dimethyl group at the α-

position to the carbonyl imparts unique reactivity and stability, making it a subject of interest in

both mechanistic studies and the synthesis of complex molecules, including pharmaceuticals

and fragrances.[1][3] This technical guide provides a comprehensive overview of 2,2-
dimethylcyclohexanone, from its fundamental properties and modern synthetic routes to a

discussion of its plausible historical discovery and early preparative methods.

Physicochemical and Spectroscopic Data
A thorough understanding of a compound's physical and spectral properties is paramount for its

application in research and development. 2,2-Dimethylcyclohexanone is a colorless liquid at

room temperature with a characteristic ketone odor.[4][5]

Table 1: Physical and Chemical Properties of 2,2-Dimethylcyclohexanone
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Property Value Source(s)

Molecular Formula C₈H₁₄O [6]

Molecular Weight 126.20 g/mol [4][6]

CAS Number 1193-47-1 [4]

Boiling Point 169-170 °C (at 768 mmHg) [4]

Melting Point -20 °C [4]

Density 0.912 g/mL at 25 °C [4]

Refractive Index (n²⁰/D) 1.448 [4]

Flash Point 50 °C [5]

Spectroscopic analysis provides the structural fingerprint of a molecule. The key spectral

features of 2,2-dimethylcyclohexanone are consistent with its structure, notably the presence

of the carbonyl group and the gem-dimethyl moiety. Spectroscopic data for this compound is

available across various databases.[7]

Modern Synthetic Methodologies
The contemporary synthesis of 2,2-dimethylcyclohexanone and its derivatives relies on well-

established and efficient reactions in organic chemistry. A prevalent approach involves the α,α-

dimethylation of cyclohexanone or a related precursor.

Direct Alkylation of Cyclohexanone
The direct methylation of cyclohexanone can be challenging due to competing reactions and

the formation of isomeric byproducts. However, modern methods using strong bases and

controlled reaction conditions can achieve the desired gem-dimethylation.

Experimental Protocol: Synthesis of 2,2-Dimethylcyclohexanone via Exhaustive Methylation

of Cyclohexanone (Illustrative)

Disclaimer: This is a generalized protocol and requires optimization and adherence to all

laboratory safety procedures.
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Materials:

Cyclohexanone

Sodium amide (NaNH₂) or Lithium diisopropylamide (LDA)

Methyl iodide (CH₃I)

Anhydrous diethyl ether or tetrahydrofuran (THF)

Saturated aqueous ammonium chloride (NH₄Cl) solution

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

A solution of cyclohexanone in the anhydrous solvent is prepared in a flame-dried, three-

necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser

under an inert atmosphere (e.g., nitrogen or argon).

The flask is cooled in an ice-salt bath or a dry ice-acetone bath.

A solution of a strong, non-nucleophilic base (e.g., LDA in THF) is added dropwise to the

stirred cyclohexanone solution to form the enolate.

After the addition is complete, the reaction mixture is stirred at a low temperature for a

specified time to ensure complete enolate formation.

Methyl iodide is then added dropwise, and the reaction is allowed to warm to room

temperature and stirred until the reaction is complete (monitored by TLC or GC).

To achieve dimethylation, a second equivalent of base is added, followed by a second

equivalent of methyl iodide.

The reaction is quenched by the slow addition of a saturated aqueous NH₄Cl solution.

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
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The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered,

and the solvent is removed under reduced pressure.

The crude product is purified by fractional distillation to yield 2,2-dimethylcyclohexanone.

Causality in Experimental Choices:

Strong, Non-nucleophilic Base: The use of a base like LDA is crucial to ensure rapid and

complete deprotonation to form the enolate without competing nucleophilic addition to the

carbonyl group.

Anhydrous Conditions: The exclusion of water is critical as the enolate is a strong base and

will be quenched by any protic solvent.

Inert Atmosphere: Prevents the reaction of the highly reactive enolate with oxygen.

Stepwise Methylation: While a one-pot exhaustive methylation is possible, a stepwise

approach can offer better control and potentially higher yields of the desired 2,2-dimethyl

product over mono-methylated and other byproducts.

Diagram 1: Synthetic Pathway to 2,2-Dimethylcyclohexanone

Cyclohexanone Cyclohexanone
Enolate

1. Strong Base (e.g., LDA) 2-Methylcyclohexanone2. CH₃I 2,2-Dimethylcyclohexanone

3. Strong Base
4. CH₃I

Click to download full resolution via product page

Caption: General synthetic scheme for the preparation of 2,2-dimethylcyclohexanone from

cyclohexanone.

Synthesis from 2,2-Dimethylcyclohexane-1,3-dione
An alternative and often high-yielding route involves the synthesis and subsequent reduction of

2,2-dimethylcyclohexane-1,3-dione. This intermediate is readily prepared from 2-

methylcyclohexane-1,3-dione.[8]

Experimental Protocol: Synthesis of 2,2-Dimethylcyclohexane-1,3-dione[8]
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Materials:

2-Methylcyclohexane-1,3-dione

Dry methanol

Triton B (40% in methanol)

Methyl iodide

Concentrated hydrochloric acid

Ethyl acetate

5% Sodium thiosulfate solution

Saturated sodium hydrogen carbonate solution

Saturated sodium chloride solution

Anhydrous magnesium sulfate

Procedure:

In a flask equipped with a stirrer, dropping funnel, and reflux condenser, dissolve 2-

methylcyclohexane-1,3-dione in dry methanol.

Add Triton B dropwise to the stirred solution.

After the addition is complete, stir for 10 minutes at room temperature, then add methyl

iodide.

Heat the solution under reflux for 16-20 hours.

Cool the reaction mixture and remove most of the methanol by rotary evaporation.

Pour the residue into a mixture of concentrated hydrochloric acid and ice and stir for 30

minutes.
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Collect any precipitated solid by filtration and extract the filtrate with ethyl acetate.

Wash the combined ethyl acetate extracts sequentially with 5% sodium thiosulfate solution,

saturated sodium hydrogen carbonate solution, and saturated sodium chloride solution.

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by

rotary evaporation.

Distill the residue to obtain 2,2-dimethylcyclohexane-1,3-dione.[8]

The resulting 2,2-dimethylcyclohexane-1,3-dione can then be converted to 2,2-
dimethylcyclohexanone through various reduction methods, such as a Clemmensen or Wolff-

Kishner reduction, or via conversion to a dithiane followed by desulfurization.

Historical Context and Plausible Early Synthesis
While a definitive publication detailing the first synthesis of 2,2-dimethylcyclohexanone is not

readily apparent in the accessible literature, we can infer its likely origins and early synthetic

approaches based on the state of organic chemistry in the early 20th century. The pioneering

work of chemists like Otto Wallach on cyclic ketones, such as the first documented synthesis of

2-methylcyclohexanone in 1906, provides a valuable historical backdrop.

The concept of the "gem-dimethyl effect," later known as the Thorpe-Ingold effect, which

describes the kinetic favorability of cyclization and intramolecular reactions when gem-dimethyl

groups are present, was also being developed during this period. This theoretical framework

would have encouraged chemists to explore the synthesis and properties of such substituted

cyclic compounds.

A plausible early synthesis of 2,2-dimethylcyclohexanone would have likely involved the

exhaustive methylation of cyclohexanone using the reagents and techniques available at the

time.

Plausible Early 20th Century Synthesis Protocol (Hypothetical)

Materials:

Cyclohexanone
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Sodium metal

Anhydrous toluene or xylene

Methyl iodide

Procedure:

In a flask fitted with a reflux condenser, sodium metal would be dissolved in anhydrous

toluene or xylene with heating to form a fine suspension.

Cyclohexanone would be added to this suspension to form the sodium enolate.

Methyl iodide would then be added, and the mixture heated under reflux.

A second portion of sodium and methyl iodide would be added to drive the reaction towards

dimethylation.

After the reaction, water would be carefully added to quench any unreacted sodium and to

dissolve the sodium iodide byproduct.

The organic layer would be separated, washed with water, and dried.

The final product would be isolated by fractional distillation.

Causality and Limitations of Early Methods:

Sodium Metal: This was a common and powerful base used in early organic synthesis to

generate enolates.

High Temperatures: Reactions were often run at higher temperatures for extended periods to

ensure completion.

Yield and Purity: Without the benefit of modern strong, non-nucleophilic bases and

chromatographic purification techniques, the yields of 2,2-dimethylcyclohexanone would

likely have been modest, and the product would have contained isomeric and mono-

alkylated impurities.
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Diagram 2: Logical Flow of Early Synthetic Chemistry

Early 20th Century Organic Synthesis
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(e.g., Cyclohexanone)

Plausible Synthesis of
2,2-Dimethylcyclohexanone

Development of Enolate Chemistry
(e.g., use of Sodium)

Interest in Alkylated Cyclic Compounds
(e.g., Terpene Chemistry)

Click to download full resolution via product page

Caption: Intersecting factors leading to the likely early synthesis of 2,2-
dimethylcyclohexanone.

Applications in Modern Synthesis
2,2-Dimethylcyclohexanone is a versatile intermediate in the synthesis of a variety of more

complex molecules. Its sterically hindered nature can be exploited to direct reactions at other

positions of the ring. It has been used in the preparation of:

Pharmaceutical Intermediates: The cyclohexanone core is a common scaffold in medicinal

chemistry, and the gem-dimethyl group can enhance metabolic stability or modulate

biological activity.[1][3]

Fragrance Compounds: The structural motif of substituted cyclohexanones is found in many

fragrance molecules.

Vinylcyclohexene Derivatives: It can be used in the preparation of 6,6-dimethyl-1-

vinylcyclohexene.[4]

Conclusion
2,2-Dimethylcyclohexanone, a seemingly simple molecule, holds a significant place in the

toolkit of the modern organic chemist. Its synthesis, now refined and efficient, has a rich
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historical context rooted in the foundational explorations of cyclic chemistry. The unique steric

and electronic properties conferred by the gem-dimethyl group continue to make it a valuable

synthon for the construction of intricate molecular architectures, ensuring its continued

relevance in both academic research and industrial applications. This guide has provided a

comprehensive overview of its properties, synthesis, and historical background, offering a solid

foundation for researchers and professionals in the chemical sciences.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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